

# An In-depth Technical Guide to Dihexyl Ether (CAS 112-58-3)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Dihexyl ether

Cat. No.: B091206

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Dihexyl ether**, also known as 1-hexoxyhexane, is a hydrophobic organic solvent belonging to the dialkyl ether family.<sup>[1]</sup> Valued for its chemical stability, low reactivity, and compatibility with nonpolar systems, it serves as a versatile medium in organic synthesis and various industrial applications.<sup>[1]</sup> Its long alkyl chains provide excellent solvency for hydrophobic compounds, making it a useful, albeit specialized, solvent in laboratory and industrial settings.<sup>[1]</sup> This guide provides a comprehensive overview of **dihexyl ether**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and purification, spectral data for its characterization, and essential safety and handling information.

## Chemical and Physical Properties

**Dihexyl ether** is a colorless, stable liquid with a mild odor.<sup>[2][3]</sup> It is characterized by its low solubility in water and miscibility with many organic solvents.<sup>[2][3]</sup> The key physical and chemical properties of **dihexyl ether** are summarized in the tables below.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Molecular Formula	C <sub>12</sub> H <sub>26</sub> O	[2][4]
Molecular Weight	186.33 g/mol	[5][6]
Appearance	Colorless liquid	[2]
Odor	Mild, pleasant	[2]
Boiling Point	228-229 °C	[5][7]
Melting Point	-43 °C	[3]
Density	0.793 g/mL at 25 °C	[5][7]
Refractive Index (n <sub>20/D</sub> )	1.4204	[5][7]
Vapor Pressure	0.0582 hPa @ 20°C, 0.148 mmHg @ 25°C	[3][6]
Water Solubility	2.71 mg/L at 20 °C	[8]
logP (o/w)	5.117 (estimated)	

**Table 2: Identifiers**

Identifier	Value	Reference(s)
CAS Number	112-58-3	[2][5]
EC Number	203-987-8	[5]
Beilstein Registry Number	1738177	[5]
PubChem CID	8198	[9]
SMILES	CCCCCOC(C)CCCC	[2][6]
InChI	InChI=1S/C12H26O/c1-3-5-7-9-11-13-12-10-8-6-4-2/h3-12H2,1-2H3	[2]
InChIKey	BPIUIOXAFBGMNB-UHFFFAOYSA-N	[2]

**Table 3: Safety and Hazard Information**

Parameter	Value	Reference(s)
Flash Point	78 °C (172.4 °F) - closed cup	[5]
Hazard Classifications	Aquatic Acute 1, Aquatic Chronic 2, Skin Sens. 1B	[5]
Signal Word	Warning	[5]
Hazard Statements	H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long lasting effects)	[5][10]
Precautionary Statements	P261, P272, P273, P280, P302 + P352, P333 + P313	[5]
LD50 (Oral, rat)	30900 mg/kg	[11]
LD50 (Dermal, rabbit)	6 mL/kg	[11]
WGK Germany	2	[5][11]

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **dihexyl ether** are provided below.

### Synthesis of Dihexyl Ether

Two primary methods for the synthesis of **dihexyl ether** are the acid-catalyzed dehydration of 1-hexanol and the Williamson ether synthesis.

This method involves the removal of water from two molecules of 1-hexanol to form the ether, typically using a strong acid catalyst and a Dean-Stark apparatus to drive the equilibrium towards the product.

Materials:

- 1-Hexanol (n-hexyl alcohol)

- Concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ )
- 5% Sodium hydroxide ( $\text{NaOH}$ ) solution
- Anhydrous potassium carbonate ( $\text{K}_2\text{CO}_3$ )
- Water

Equipment:

- Round bottom flask
- Dean-Stark apparatus
- Condenser
- Heating mantle
- Separatory funnel
- Distillation apparatus (for fractional distillation)

Procedure:

- Assemble a Dean-Stark apparatus with a round bottom flask and a condenser.
- Add a small amount of water to the collection arm of the Dean-Stark apparatus.
- In the round bottom flask, combine 61 mL (50 g) of n-hexyl alcohol and slowly add 3.5 mL (6 g) of concentrated sulfuric acid with cooling and swirling.
- Heat the mixture gently to reflux. Water and n-hexyl alcohol will begin to collect in the Dean-Stark apparatus. The denser water will separate to the bottom, and the lighter n-hexyl alcohol will return to the reaction flask.
- Continue heating for approximately 90 minutes, during which the temperature in the flask may rise to  $180^\circ\text{C}$ . The reaction is considered complete when about 5 mL of water has been collected.

- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture into a separatory funnel containing water.
- Separate the upper organic layer.
- Wash the organic layer sequentially with a 5% sodium hydroxide solution and then with water.
- Dry the crude **dihexyl ether** over anhydrous potassium carbonate.
- Filter the dried product into a distillation flask.
- Purify the crude ether by fractional distillation, collecting the fraction boiling between 221-223 °C.

This classic SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of the symmetrical **dihexyl ether**, 1-hexanol is first converted to its alkoxide, which then reacts with a 1-halo-hexane.

#### Materials:

- 1-Hexanol
- Sodium hydride (NaH) or Sodium metal (Na)
- 1-Bromohexane or 1-iodohexane
- Anhydrous diethyl ether or tetrahydrofuran (THF) as solvent
- Water
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

#### Equipment:

- Two-neck round bottom flask

- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry two-neck round bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-hexanol to an anhydrous solvent such as THF.
- Slowly add sodium hydride (or small pieces of sodium metal) to the stirred solution at 0 °C. The mixture will be stirred until the evolution of hydrogen gas ceases, indicating the formation of sodium hexoxide.
- Slowly add 1-bromohexane (or 1-iodohexane) to the alkoxide solution via an addition funnel at room temperature.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether.
- Wash the combined organic layers with water and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

- The resulting crude **dihexyl ether** can be further purified by fractional distillation.

## Purification of Dihexyl Ether

Purification is crucial to remove unreacted starting materials, byproducts, and any peroxides that may have formed.

Procedure for Peroxide Removal and Final Purification:

- **Peroxide Test:** Before purification, test for the presence of peroxides using commercial test strips or by adding an aqueous solution of potassium iodide. A yellow or brown color indicates the presence of peroxides.
- **Peroxide Removal (if necessary):** Shake the **dihexyl ether** with an equal volume of a freshly prepared 5% aqueous solution of ferrous sulfate ( $\text{FeSO}_4$ ). Separate the layers and discard the aqueous layer.
- **Washing:** Wash the ether sequentially with water, 5% aqueous sodium hydroxide to remove any acidic impurities, and finally with water until the washings are neutral.
- **Drying:** Dry the washed ether over a suitable drying agent such as anhydrous calcium chloride or magnesium sulfate. For very dry ether, it can be stood over sodium wire.
- **Fractional Distillation:** Set up a fractional distillation apparatus.<sup>[12][13][14][15][16]</sup> Add the dried ether to the distillation flask along with boiling chips. Carefully distill the ether, collecting the fraction that boils at the correct temperature (228-229 °C at atmospheric pressure).<sup>[5][7]</sup> Ensure the distillation is not taken to dryness to avoid concentrating any residual peroxides.

## Analytical Protocols

GC-MS is a powerful technique for assessing the purity of **dihexyl ether** and identifying any impurities.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer.

- Capillary column suitable for nonpolar compounds (e.g., a 5% phenyl methyl siloxane column).

Typical GC-MS Parameters:

- Injector Temperature: 250 °C
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
  - Initial temperature: 50 °C, hold for 2 minutes.
  - Ramp: Increase to 250 °C at a rate of 10 °C/min.
  - Final hold: Hold at 250 °C for 5 minutes.
- MS Interface Temperature: 280 °C
- Ion Source Temperature: 230 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 40-400.

Sample Preparation:

- Dilute a small sample of the **dihexyl ether** in a suitable volatile solvent such as hexane or dichloromethane.
- Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

## Spectroscopic Data

### <sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **dihexyl ether** is relatively simple due to the symmetry of the molecule.



- $\delta$  ~3.3-3.4 ppm (triplet, 4H): Protons on the carbons adjacent to the oxygen atom (-O-CH<sub>2</sub>-). The triplet is due to coupling with the adjacent methylene group.
- $\delta$  ~1.5-1.6 ppm (multiplet, 4H): Protons on the second carbon from the oxygen (-O-CH<sub>2</sub>-CH<sub>2</sub>-).
- $\delta$  ~1.2-1.4 ppm (multiplet, 12H): Protons of the three methylene groups in the middle of the hexyl chains.
- $\delta$  ~0.8-0.9 ppm (triplet, 6H): Protons of the terminal methyl groups (-CH<sub>3</sub>).

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum is also straightforward due to the molecule's symmetry.

- $\delta$  ~71 ppm: Carbon adjacent to the oxygen atom (-O-CH<sub>2</sub>-).
- $\delta$  ~32 ppm: Carbon atom in the second position from the oxygen.
- $\delta$  ~30 ppm: Carbon atom in the third position from the oxygen.
- $\delta$  ~26 ppm: Carbon atom in the fourth position from the oxygen.
- $\delta$  ~23 ppm: Carbon atom in the fifth position from the oxygen.
- $\delta$  ~14 ppm: Terminal methyl carbon (-CH<sub>3</sub>).

## Infrared (IR) Spectroscopy

The IR spectrum of **dihexyl ether** is characterized by the following key absorptions:

- 2950-2850 cm<sup>-1</sup>: Strong C-H stretching vibrations of the alkyl chains.
- 1465 cm<sup>-1</sup>: C-H bending (scissoring) vibrations of the methylene groups.
- ~1120 cm<sup>-1</sup>: Strong, characteristic C-O-C asymmetric stretching vibration, which is diagnostic for ethers.<sup>[4][6][17]</sup>

## Mass Spectrometry (MS)

Under electron ionization (EI), **dihexyl ether** undergoes characteristic fragmentation.

- Molecular Ion ( $M^+$ ): A weak peak at  $m/z = 186$ .
- Alpha-Cleavage: The most significant fragmentation pathway for ethers is cleavage of the C-C bond alpha to the oxygen atom.<sup>[18]</sup> This results in the loss of an alkyl radical. For **dihexyl ether**, this would be the loss of a pentyl radical ( $C_5H_{11}$ ) to give a prominent fragment at  $m/z = 115$ .
- C-O Bond Cleavage: Cleavage of the C-O bond can lead to the formation of a hexyl cation ( $C_6H_{13}^+$ ) at  $m/z = 85$ .
- Other Fragments: Further fragmentation of the primary fragments leads to a series of smaller alkyl and oxygen-containing ions.

## Applications

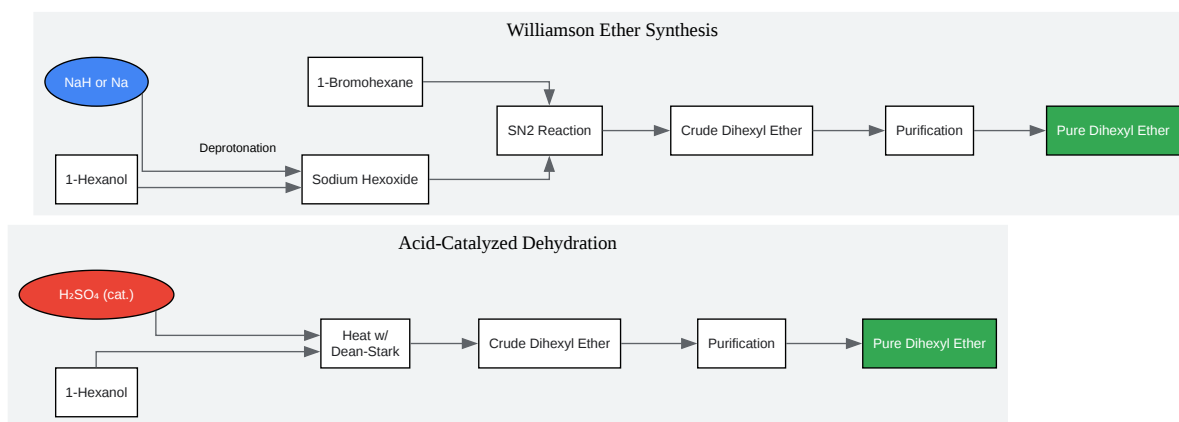
**Dihexyl ether** has several applications in both laboratory and industrial settings:<sup>[1][2]</sup>

- Solvent: It is used as a reaction medium for various organic syntheses, particularly those requiring a high-boiling, nonpolar, and inert solvent.<sup>[1][3]</sup>
- Extraction Solvent: Its hydrophobicity and low water solubility make it suitable for extraction processes.<sup>[2][3]</sup> It has been specifically used as a supported liquid membrane in hollow-fiber liquid-phase microextraction for the determination of nitrophenolic compounds and as an extraction solvent for detecting avermectins in water.<sup>[3][5][17]</sup>
- Industrial Formulations: It finds use in coatings, lubricants, and oils as a carrier fluid, dispersant, or additive.<sup>[1][2]</sup>
- Foam Breaker: It can act as a foam-breaking agent in certain industrial processes.<sup>[3]</sup>

## Visualizations

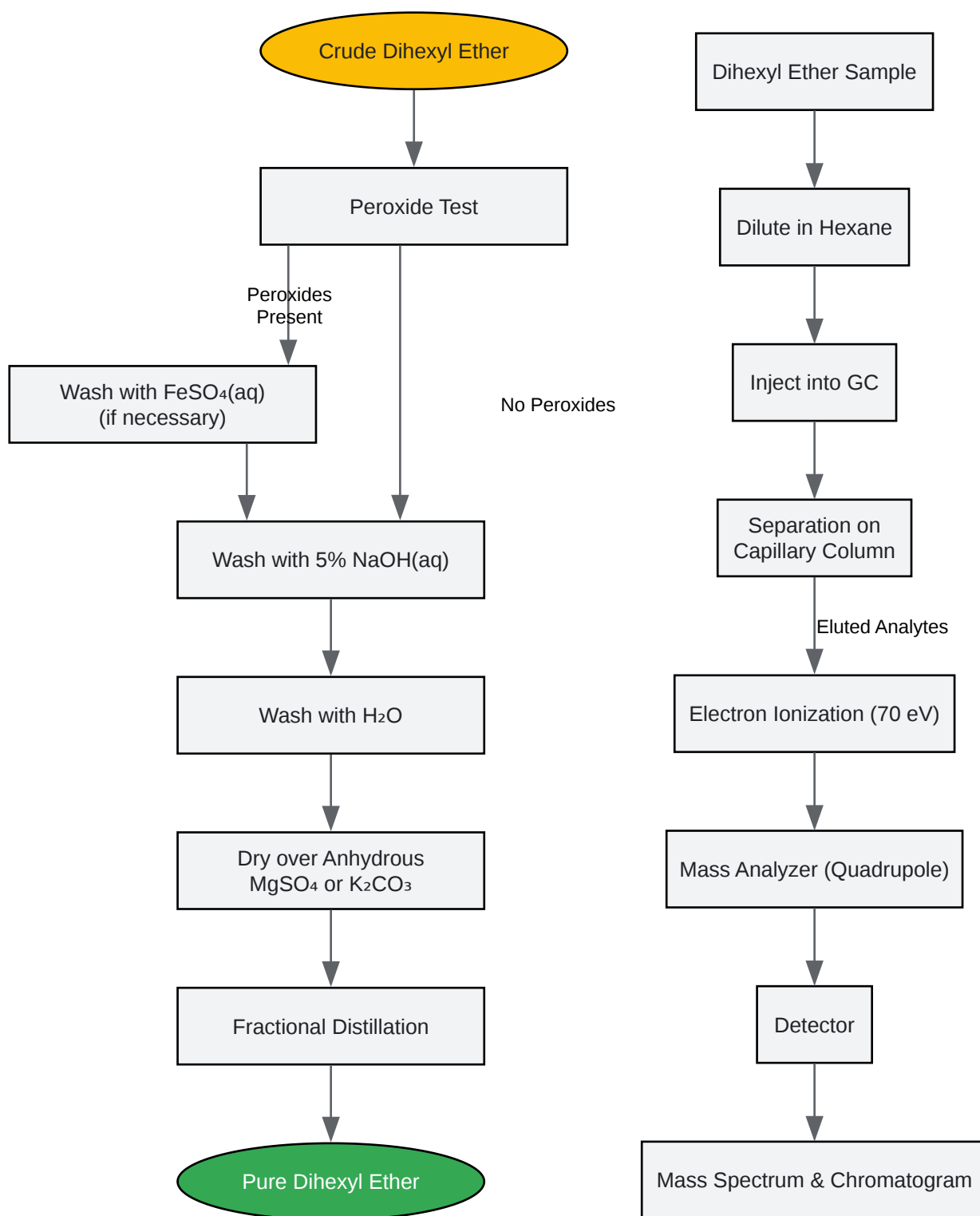
### Experimental Workflows and Logical Relationships

Below are diagrams created using the DOT language to visualize key processes related to **dihexyl ether**.



[Click to download full resolution via product page](#)

Caption: Synthesis routes for **dihexyl ether**.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [homepages.abdn.ac.uk](http://homepages.abdn.ac.uk) [[homepages.abdn.ac.uk](http://homepages.abdn.ac.uk)]
- 2. The Williamson Ether Synthesis [[cs.gordon.edu](http://cs.gordon.edu)]
- 3. Williamson ether synthesis - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 4. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 5. DIHEXYL ETHER(112-58-3) <sup>13</sup>C NMR [[m.chemicalbook.com](http://m.chemicalbook.com)]
- 6. [spectroscopyonline.com](http://spectroscopyonline.com) [[spectroscopyonline.com](http://spectroscopyonline.com)]
- 7. [dev.spectrabase.com](http://dev.spectrabase.com) [[dev.spectrabase.com](http://dev.spectrabase.com)]
- 8. [quora.com](http://quora.com) [[quora.com](http://quora.com)]
- 9. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 10. Synthesis of ethyl hexyl ether over acidic ion-exchange resins for cleaner diesel fuel - Catalysis Science & Technology (RSC Publishing) [[pubs.rsc.org](http://pubs.rsc.org)]
- 11. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 12. Purification [[chem.rochester.edu](http://chem.rochester.edu)]
- 13. Fractional distillation - Wikipedia [[en.wikipedia.org](http://en.wikipedia.org)]
- 14. [chembam.com](http://chembam.com) [[chembam.com](http://chembam.com)]
- 15. [vlab.amrita.edu](http://vlab.amrita.edu) [[vlab.amrita.edu](http://vlab.amrita.edu)]
- 16. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- 17. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [[openstax.org](http://openstax.org)]
- 18. [chem.libretexts.org](http://chem.libretexts.org) [[chem.libretexts.org](http://chem.libretexts.org)]
- To cite this document: BenchChem. [An In-depth Technical Guide to Dihexyl Ether (CAS 112-58-3)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b091206#dihexyl-ether-cas-number-112-58-3-information>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)